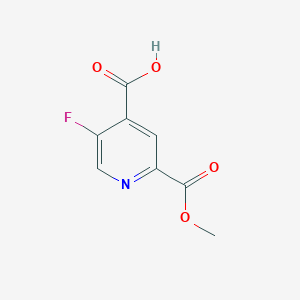

5-Fluoro-2-(methoxycarbonyl)isonicotinic acid

Description

Properties

IUPAC Name |

5-fluoro-2-methoxycarbonylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(13)6-2-4(7(11)12)5(9)3-10-6/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYVIKVAKUQVDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid typically involves the fluorination of 2-(methoxycarbonyl)isonicotinic acid. One common method is the direct fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid serves as a crucial building block for designing new pharmaceuticals. Its fluorine atom can significantly influence the biological activity and metabolic stability of drug candidates. Notable applications include:

- Pharmacophore Development : The compound is explored for its potential as a pharmacophore in drug design due to its ability to enhance binding affinity to biological targets .

- Bioisosterism : The incorporation of fluorine can improve the potency and selectivity of drugs, as seen in various studies where fluorinated compounds exhibited enhanced activity against targets like HIV-1 reverse transcriptase .

Material Science

In the industrial sector, this compound contributes to the development of advanced materials:

- Polymers and Coatings : The presence of fluorine imparts desirable properties such as increased resistance to chemicals and heat, making it suitable for high-performance coatings and polymer applications .

Case Study 1: Drug Development

A study investigated a series of γ-secretase inhibitors where the introduction of a fluorine atom at specific positions significantly improved biological activity. This illustrates how modifications using compounds like this compound can lead to more effective therapeutic agents .

Case Study 2: Material Applications

Research on polymeric materials incorporating fluorinated compounds highlighted their enhanced thermal stability and chemical resistance. The integration of this compound into polymer matrices demonstrated superior performance in harsh environments compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid in biological systems involves its interaction with specific molecular targets. The fluorine atom can enhance the binding affinity of the compound to enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

†Predicted pKa values based on substituent electronic effects.

Physicochemical Properties

- Acidity : The methoxycarbonyl group at position 2 increases the acidity of the carboxylic acid (position 4) compared to methoxy (-OCH₃) or hydroxyl (-OH) analogs due to its electron-withdrawing nature. For example, 5-Fluoro-2-hydroxynicotinic acid (pKa ~1.9) is more acidic than 5-Fluoro-2-methoxyisonicotinic acid (pKa ~2.77) .

- Thermal Stability : Methoxycarbonyl derivatives generally exhibit higher boiling points (e.g., 372°C for 5-Fluoro-2-methoxyisonicotinic acid) compared to hydroxylated analogs due to reduced hydrogen bonding .

- Solubility : Fluorine and methoxycarbonyl groups reduce aqueous solubility compared to unsubstituted isonicotinic acid but enhance organic solvent compatibility .

Metabolic and Chemical Reactivity

- Microbial Degradation : Fluorinated derivatives resist hydroxylation at position 2, a common metabolic pathway for isonicotinic acid (e.g., conversion to 2-hydroxyisonicotinic acid by Sarcina spp.) . The methoxycarbonyl group further impedes enzymatic hydrolysis, enhancing persistence in biological systems .

- Coordination Chemistry : In metal-organic frameworks (MOFs), the methoxycarbonyl group may sterically hinder metal coordination compared to unsubstituted isonicotinic acid, though fluorine's electron-withdrawing effect could strengthen metal-carboxylate bonds .

Research Findings and Challenges

- Synthetic Accessibility : Introducing methoxycarbonyl groups requires selective protection/deprotection strategies, often involving esterification under acidic conditions .

- Toxicity Considerations : Fluorinated compounds may exhibit unique toxicokinetics; for example, fluorine's small size allows penetration into hydrophobic enzyme active sites, necessitating rigorous safety profiling .

Biological Activity

5-Fluoro-2-(methoxycarbonyl)isonicotinic acid (CAS No. 2253629-83-1) is a fluorinated derivative of isonicotinic acid, notable for its potential biological activities and applications in medicinal chemistry. This compound has garnered attention due to its unique structural features, including the presence of both a fluorine atom and a methoxycarbonyl group, which can significantly influence its biological interactions and pharmacological properties.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The fluorine atom enhances binding affinity, while the methoxycarbonyl group can undergo hydrolysis to release the active carboxylic acid form, which further interacts with biological targets.

Key Mechanisms:

- Enzyme Interaction: The compound may modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways.

- Receptor Binding: Its structural features may allow it to mimic natural substrates or ligands, facilitating receptor activation or inhibition.

Biological Activity and Research Findings

Research has indicated that this compound exhibits various biological activities, including:

- Antitumor Activity: Studies have shown potent inhibition of cancer cell proliferation, particularly against L1210 mouse leukemia cells, with IC50 values in the nanomolar range . This suggests potential applications in cancer therapeutics.

- Anti-inflammatory Effects: The compound has been explored for its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

- Neurological Applications: Its role as an intermediate in synthesizing compounds targeting neurological conditions highlights its importance in developing treatments for neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound on L1210 cells. The results demonstrated significant growth inhibition, which was reversed upon thymidine addition, indicating a mechanism involving nucleotide release .

Case Study 2: Inflammatory Response Modulation

In another investigation, the compound was assessed for its anti-inflammatory properties in models of acute inflammation. Results indicated a reduction in inflammatory markers, supporting its potential use in treating conditions like rheumatoid arthritis .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Isonicotinic Acid | Basic structure without fluorine | Moderate anti-inflammatory properties |

| Methyl 5-fluoroisonicotinate | Similar fluorine presence but lacks methoxy group | Antitumor activity |

| Methyl 5-chloro-2-methoxyisonicotinate | Chlorine substitution instead of fluorine | Reduced binding affinity |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for introducing the methoxycarbonyl and fluorine substituents into the isonicotinic acid framework?

- Methodological Answer : Fluorination at the 5-position can be achieved via halogen exchange using agents like DAST or Selectfluor under anhydrous conditions. The methoxycarbonyl group at the 2-position is typically introduced by esterifying a carboxylic acid precursor with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC). Key parameters include reaction temperature control (<60°C to avoid decomposition), inert atmosphere, and protecting-group strategies (e.g., silylation) to prevent side reactions. Structural analogs such as 5-Fluoro-2-methoxynicotinic acid (CAS 884494-82-0) provide synthetic templates for optimization .

Q. Which analytical techniques are optimal for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹⁹F NMR to verify fluorine substitution (δ ~ -110 ppm for aromatic fluorides) and ¹H/¹³C NMR to assign methoxycarbonyl protons (δ 3.9–4.1 ppm for OCH₃) and pyridine ring protons. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms the molecular ion [M+H]+.

- Purity Assessment : HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) resolves impurities. Thermogravimetric analysis (TGA) evaluates thermal stability (e.g., decomposition onset >200°C for related pyridinecarboxylic acids) .

Q. What storage conditions are critical to maintain the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C. Monitor decomposition via periodic HPLC analysis. Avoid exposure to moisture, as hydrolysis of the methoxycarbonyl group can occur. For long-term stability, lyophilization is recommended for solid samples .

Advanced Research Questions

Q. How can computational methods predict the biological target interactions of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site of Mycobacterium tuberculosis enoyl-ACP reductase (InhA; PDB ID 4TZK). Optimize protonation states with tools like Epik and validate binding poses via molecular dynamics (MD) simulations (GROMACS/AMBER).

- Pharmacokinetics : SwissADME predicts logP (lipophilicity) and bioavailability. Fluorine’s electronegativity enhances membrane permeability, while the methoxycarbonyl group may reduce metabolic clearance .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., sublimation enthalpies) for pyridinecarboxylic acid derivatives?

- Methodological Answer : Standardize measurements using isothermal thermogravimetry (TGA) under vacuum (10⁻³ mbar) with a heating rate of 1°C/min. Apply the Clausius-Clapeyron equation to derive sublimation enthalpies (ΔsubH). Cross-validate with static sublimation cells and computational lattice-energy calculations (DFT-PBE/DZVP basis set). For example, discrepancies in nicotinic acid ΔsubH (±5 kJ/mol) arise from polymorphic forms or impurities .

Q. What experimental design is critical for evaluating antimycobacterial activity against drug-resistant strains?

- Methodological Answer :

- MIC Assays : Use broth microdilution (Middlebrook 7H9 media) against M. tuberculosis H37Rv (drug-sensitive), MDR (e.g., strain 1219), and XDR (e.g., strain 5888) strains. Include isoniazid as a control (MIC ~0.03–0.12 µg/mL).

- Time-Kill Studies : Expose cultures to 2× MIC and plate aliquots on 7H11 agar at 0, 7, and 14 days. Synergy with rifampicin can be tested via checkerboard assays (FIC index ≤0.5 indicates synergy) .

Q. How does the fluorine substituent influence the compound’s reactivity in further derivatization?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect activates the pyridine ring for nucleophilic aromatic substitution (e.g., amination at the 3-position with NaN₃/CuI). However, it deactivates the ring toward electrophilic substitution. Methoxycarbonyl groups can undergo hydrolysis to carboxylic acids (NaOH/EtOH, reflux) for conjugation with amines (EDC/HOBt coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.